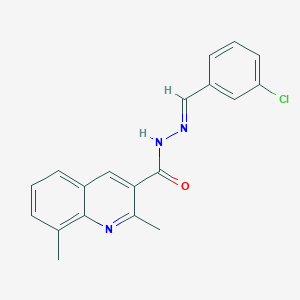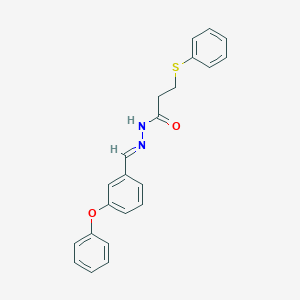
N'-(3-chlorobenzylidene)-2,8-dimethyl-3-quinolinecarbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-(3-chlorobenzylidene)-2,8-dimethyl-3-quinolinecarbohydrazide, also known as CQ or chloroquine, is a synthetic drug that has been used for the treatment of malaria for several decades. CQ is a member of the 4-aminoquinoline family of compounds and has a complex mechanism of action that involves the inhibition of heme polymerase, which is essential for the survival of the malaria parasite. In recent years, CQ has received renewed attention due to its potential use in the treatment of other diseases, including cancer and autoimmune disorders.
Wirkmechanismus
The mechanism of action of N'-(3-chlorobenzylidene)-2,8-dimethyl-3-quinolinecarbohydrazide involves the inhibition of heme polymerase, which is essential for the survival of the malaria parasite. N'-(3-chlorobenzylidene)-2,8-dimethyl-3-quinolinecarbohydrazide binds to heme, a toxic byproduct of the parasite's metabolism, and prevents its detoxification, resulting in the accumulation of toxic heme in the parasite's digestive vacuole. This accumulation of heme leads to the death of the parasite. In addition to its antimalarial properties, N'-(3-chlorobenzylidene)-2,8-dimethyl-3-quinolinecarbohydrazide has been shown to have a variety of other effects, including inhibition of autophagy, lysosomal acidification, and cytokine production.
Biochemical and Physiological Effects:
N'-(3-chlorobenzylidene)-2,8-dimethyl-3-quinolinecarbohydrazide has a variety of biochemical and physiological effects, including inhibition of lysosomal acidification, autophagy, and cytokine production. N'-(3-chlorobenzylidene)-2,8-dimethyl-3-quinolinecarbohydrazide has been shown to inhibit the activity of lysosomal enzymes, which are essential for the degradation of cellular debris and foreign substances. This inhibition of lysosomal activity can lead to the accumulation of cellular debris and toxic substances, which can contribute to the development of autoimmune disorders. N'-(3-chlorobenzylidene)-2,8-dimethyl-3-quinolinecarbohydrazide has also been shown to inhibit autophagy, a process by which cells degrade and recycle damaged organelles and proteins. This inhibition of autophagy can lead to the accumulation of damaged proteins and organelles, which can contribute to the development of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N'-(3-chlorobenzylidene)-2,8-dimethyl-3-quinolinecarbohydrazide has several advantages for use in lab experiments, including its well-characterized mechanism of action, its availability, and its low cost. N'-(3-chlorobenzylidene)-2,8-dimethyl-3-quinolinecarbohydrazide has been extensively studied for its antimalarial properties, and its mechanism of action has been well characterized. This makes it a useful tool for investigating the role of lysosomal acidification, autophagy, and cytokine production in disease. In addition, N'-(3-chlorobenzylidene)-2,8-dimethyl-3-quinolinecarbohydrazide is widely available and relatively inexpensive, making it an attractive option for lab experiments. However, N'-(3-chlorobenzylidene)-2,8-dimethyl-3-quinolinecarbohydrazide also has several limitations, including its potential toxicity, its narrow therapeutic window, and its potential for off-target effects. N'-(3-chlorobenzylidene)-2,8-dimethyl-3-quinolinecarbohydrazide has been shown to have toxic effects on the retina and the heart, and it can cause severe gastrointestinal side effects at high doses.
Zukünftige Richtungen
There are several future directions for the use of N'-(3-chlorobenzylidene)-2,8-dimethyl-3-quinolinecarbohydrazide in research and medicine. One potential application is in the treatment of cancer, where N'-(3-chlorobenzylidene)-2,8-dimethyl-3-quinolinecarbohydrazide has been shown to sensitize cancer cells to chemotherapy and radiation therapy. Another potential application is in the treatment of autoimmune disorders, where N'-(3-chlorobenzylidene)-2,8-dimethyl-3-quinolinecarbohydrazide has been shown to have anti-inflammatory properties. N'-(3-chlorobenzylidene)-2,8-dimethyl-3-quinolinecarbohydrazide has also been investigated for its potential use in the treatment of viral infections, including COVID-19. Several clinical trials are currently underway to investigate the efficacy of N'-(3-chlorobenzylidene)-2,8-dimethyl-3-quinolinecarbohydrazide in the treatment of COVID-19. In addition, there is ongoing research to develop new derivatives of N'-(3-chlorobenzylidene)-2,8-dimethyl-3-quinolinecarbohydrazide with improved efficacy and reduced toxicity.
Synthesemethoden
The synthesis of N'-(3-chlorobenzylidene)-2,8-dimethyl-3-quinolinecarbohydrazide involves the reaction of 3-chloroaniline with 2,4-pentanedione to form the intermediate compound, 3-chloro-N-methylbenzylidene-pentane-2,4-dione. This intermediate is then reacted with 8-aminoquinoline to form N'-(3-chlorobenzylidene)-2,8-dimethyl-3-quinolinecarbohydrazide. The synthesis of N'-(3-chlorobenzylidene)-2,8-dimethyl-3-quinolinecarbohydrazide has been well documented in the literature, and several modifications have been made to improve the yield and purity of the final product.
Wissenschaftliche Forschungsanwendungen
N'-(3-chlorobenzylidene)-2,8-dimethyl-3-quinolinecarbohydrazide has been extensively studied for its antimalarial properties, and its mechanism of action has been well characterized. In addition to its use in the treatment of malaria, N'-(3-chlorobenzylidene)-2,8-dimethyl-3-quinolinecarbohydrazide has also been investigated for its potential use in the treatment of other diseases, including cancer, autoimmune disorders, and viral infections. N'-(3-chlorobenzylidene)-2,8-dimethyl-3-quinolinecarbohydrazide has been shown to have anti-inflammatory properties, and it has been proposed as a potential treatment for rheumatoid arthritis and lupus. N'-(3-chlorobenzylidene)-2,8-dimethyl-3-quinolinecarbohydrazide has also been investigated for its antiviral properties, and it has been shown to inhibit the replication of several viruses, including HIV, SARS-CoV-2, and Zika virus.
Eigenschaften
Produktname |
N'-(3-chlorobenzylidene)-2,8-dimethyl-3-quinolinecarbohydrazide |
|---|---|
Molekularformel |
C19H16ClN3O |
Molekulargewicht |
337.8 g/mol |
IUPAC-Name |
N-[(E)-(3-chlorophenyl)methylideneamino]-2,8-dimethylquinoline-3-carboxamide |
InChI |
InChI=1S/C19H16ClN3O/c1-12-5-3-7-15-10-17(13(2)22-18(12)15)19(24)23-21-11-14-6-4-8-16(20)9-14/h3-11H,1-2H3,(H,23,24)/b21-11+ |
InChI-Schlüssel |
YUFBIYDFJUMGIK-SRZZPIQSSA-N |
Isomerische SMILES |
CC1=C2C(=CC=C1)C=C(C(=N2)C)C(=O)N/N=C/C3=CC(=CC=C3)Cl |
SMILES |
CC1=CC=CC2=CC(=C(N=C12)C)C(=O)NN=CC3=CC(=CC=C3)Cl |
Kanonische SMILES |
CC1=C2C(=CC=C1)C=C(C(=N2)C)C(=O)NN=CC3=CC(=CC=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{2-[2-(2,6-dichlorobenzylidene)hydrazino]-2-oxoethyl}-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B306639.png)
![2-(benzylsulfanyl)-N'-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}acetohydrazide](/img/structure/B306641.png)
![N'-[2-(benzyloxy)benzylidene]-2-[(4-methoxybenzyl)sulfanyl]acetohydrazide](/img/structure/B306643.png)
![4-{[(4-chlorophenyl)sulfanyl]methyl}-N'-(3-pyridinylmethylene)benzohydrazide](/img/structure/B306645.png)
![N'-[(2-chloro-7-methoxy-3-quinolinyl)methylene]-2-(phenylsulfanyl)propanohydrazide](/img/structure/B306647.png)


![4-methyl-N-{2-[2-(3-methylbenzylidene)hydrazino]-2-oxoethyl}-N-(8-quinolinyl)benzenesulfonamide](/img/structure/B306652.png)

![Methyl 4-[2-(cyanoacetyl)carbohydrazonoyl]benzoate](/img/structure/B306655.png)
![4-[(phenylsulfanyl)methyl]-N'-[2-(trifluoromethyl)benzylidene]benzohydrazide](/img/structure/B306656.png)
![N'-[1-(4-tert-butylphenyl)ethylidene]-2-(9H-fluoren-9-ylsulfanyl)acetohydrazide](/img/structure/B306658.png)
![N-(4-chlorobenzyl)-N-[2-({2-[1-(4-chlorophenyl)ethylidene]hydrazino}carbonyl)phenyl]-4-methylbenzenesulfonamide](/img/structure/B306661.png)
![N-{2-[2-(3-chlorobenzylidene)hydrazino]-2-oxoethyl}-4-methyl-N-(8-quinolinyl)benzenesulfonamide](/img/structure/B306662.png)